Cas no 81015-51-2 (6-(4-Benzyloxyphenyl)-2-hydroxypyridine)

6-(4-Benzyloxyphenyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(4-BENZYLOXYPHENYL)-2-HYDROXYPYRIDINE
- 6-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one
- 6-(4-Benzyloxyphenyl)-2-hydroxypyridine
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- MDL: MFCD11876142
- Inchi: 1S/C18H15NO2/c20-18-8-4-7-17(19-18)15-9-11-16(12-10-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
- InChI Key: SUQNDPDWJWKQNJ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1=CC=CC(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 413
- XLogP3: 3.3
- Topological Polar Surface Area: 38.3
6-(4-Benzyloxyphenyl)-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB318222-5 g |
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%; . |
81015-51-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB318222-5g |
6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%; . |
81015-51-2 | 95% | 5g |
€1159.00 | 2025-02-17 |
6-(4-Benzyloxyphenyl)-2-hydroxypyridine Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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4. Book reviews
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
Additional information on 6-(4-Benzyloxyphenyl)-2-hydroxypyridine
Research Briefing on 6-(4-Benzyloxyphenyl)-2-hydroxypyridine (CAS: 81015-51-2): Recent Advances and Applications
6-(4-Benzyloxyphenyl)-2-hydroxypyridine (CAS: 81015-51-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of anti-inflammatory and anticancer therapies. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in medicine.
The compound's structure, featuring a benzyloxyphenyl moiety linked to a hydroxypyridine ring, confers unique physicochemical properties that make it an attractive candidate for medicinal chemistry. Recent synthetic approaches have optimized the yield and purity of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, enabling more detailed pharmacological evaluations. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to enhance efficiency and scalability.
In vitro studies have demonstrated that 6-(4-Benzyloxyphenyl)-2-hydroxypyridine exhibits notable inhibitory effects on key inflammatory mediators, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, preliminary data indicate that the compound may modulate cell proliferation pathways, raising interest in its anticancer properties.
Further investigations into the mechanism of action have revealed that 6-(4-Benzyloxyphenyl)-2-hydroxypyridine interacts with specific protein targets involved in signal transduction. Molecular docking studies suggest high affinity for kinases and transcription factors, which could explain its broad biological activity. However, more in vivo studies are needed to validate these observations and assess the compound's pharmacokinetic and safety profiles.
The potential applications of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine extend beyond therapeutics. Recent research has explored its use as a fluorescent probe for bioimaging, leveraging its unique photophysical properties. This dual functionality—therapeutic and diagnostic—positions the compound as a promising theranostic agent, though further optimization is required to enhance its stability and specificity.
In conclusion, 6-(4-Benzyloxyphenyl)-2-hydroxypyridine (CAS: 81015-51-2) represents a multifaceted compound with significant potential in drug discovery and biomedical applications. Ongoing research aims to elucidate its full therapeutic scope and address challenges related to bioavailability and toxicity. This briefing underscores the need for interdisciplinary collaboration to unlock the compound's full potential in addressing unmet medical needs.
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